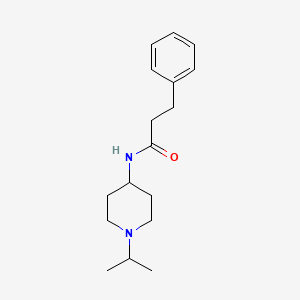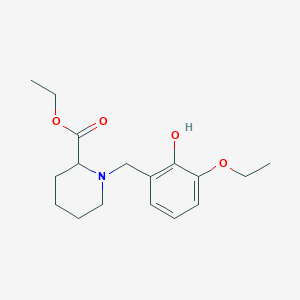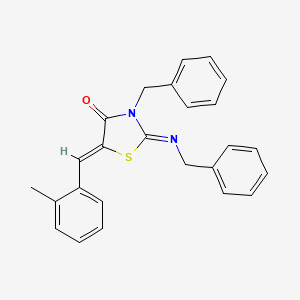
1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate involves its binding to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This binding leads to the activation of various signaling pathways, including the phosphatidylinositol and cyclic AMP pathways. The activation of these pathways leads to various physiological effects, including the regulation of mood, anxiety, stress, cognition, perception, and behavior.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including the regulation of serotonin receptors and their signaling pathways. This compound has been shown to have high affinity for the 5-HT1A and 5-HT2A receptors, leading to the activation of various signaling pathways. These effects have been studied extensively in vitro and in vivo, and have shown promising results in the regulation of mood, anxiety, stress, cognition, perception, and behavior.
実験室実験の利点と制限
The advantages of using 1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate in lab experiments include its high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound has been shown to have potent effects on these receptors, leading to the activation of various signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise in its handling and synthesis.
将来の方向性
There are several future directions for the study of 1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate, including the development of new synthesis methods, the study of its effects on other serotonin receptors, and the exploration of its potential therapeutic uses. This compound has shown promising results in the regulation of mood, anxiety, stress, cognition, perception, and behavior, and further research is needed to fully understand its potential applications. Additionally, the study of its potential toxicity and safety profile is also an important area for future research.
合成法
1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate can be synthesized through various methods, including the reaction of 1-bromo-2-(4-nitrobenzyl)piperazine with benzyl bromide in the presence of a base. The reaction is carried out in anhydrous conditions, and the product is obtained through recrystallization in ethanol. Other methods of synthesis include the reaction of 1-bromo-2-(4-nitrobenzyl)piperazine with 4-bromobenzyl bromide in the presence of a base, and the reaction of 1-bromo-2-(4-nitrobenzyl)piperazine with benzyl chloride in the presence of a base.
科学的研究の応用
1-(2-bromobenzyl)-4-(4-nitrobenzyl)piperazine oxalate has been used in various scientific research applications, including the study of serotonin receptors and their role in various physiological processes. This compound has been shown to have high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been used in the study of the 5-HT2A receptor, which is involved in the regulation of cognition, perception, and behavior.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2.C2H2O4/c19-18-4-2-1-3-16(18)14-21-11-9-20(10-12-21)13-15-5-7-17(8-6-15)22(23)24;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHWPLCUBSPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135741.png)
![(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B5135747.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)



![4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5135774.png)


![N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5135800.png)
![2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5135801.png)
![4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5135825.png)
